molecular formula C9H15N5 B11903385 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine

Cat. No.: B11903385
M. Wt: 193.25 g/mol
InChI Key: GHWQVIQFYJHEEN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine followed by hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyrazine: Similar in structure but lacks the piperidine ring.

    3-(Piperidin-1-yl)pyrazine: Similar but lacks the hydrazinyl group.

Uniqueness

2-Hydrazinyl-3-(piperidin-1-yl)pyrazine is unique due to the presence of both the hydrazinyl and piperidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

(3-piperidin-1-ylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C9H15N5/c10-13-8-9(12-5-4-11-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,13)

InChI Key

GHWQVIQFYJHEEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2NN

Origin of Product

United States

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